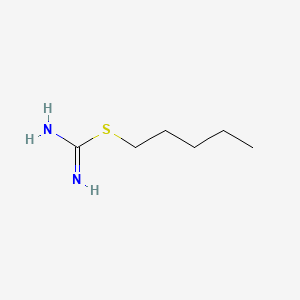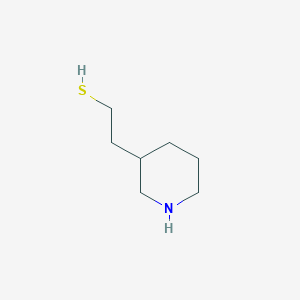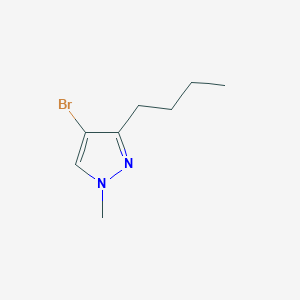
4-Bromo-3-butyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-butyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of a bromine atom at the 4-position and a butyl group at the 3-position of the pyrazole ring imparts distinct chemical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-butyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition of diazo compounds with alkynyl bromides, which yields 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-butyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Bromine or other oxidizing agents in suitable solvents.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
4-Bromo-3-butyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Bromo-3-butyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and butyl group influence its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the butyl group, leading to different reactivity and applications.
3-Butyl-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its chemical properties and biological activities.
4-Bromo-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a butyl group
Uniqueness
4-Bromo-3-butyl-1-methyl-1H-pyrazole is unique due to the combined presence of the bromine atom and butyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
4-bromo-3-butyl-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-3-4-5-8-7(9)6-11(2)10-8/h6H,3-5H2,1-2H3 |
InChI Key |
DGGDPUCSBJDLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



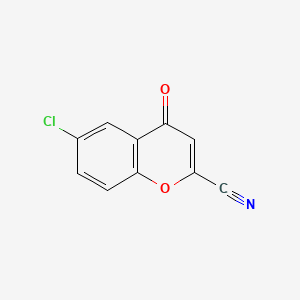
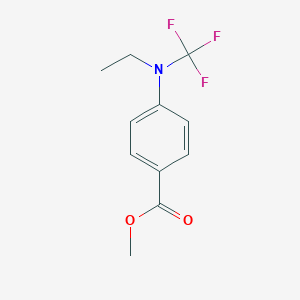
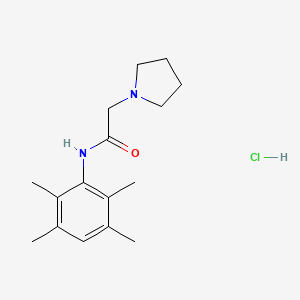
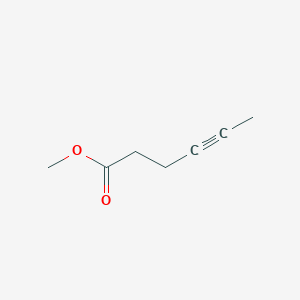
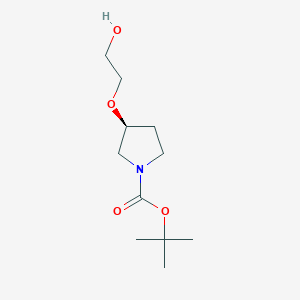
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)

